molecular formula C20H29N3O2 B6800503 N-(2-pyridin-3-yloxan-4-yl)-1-azaspiro[4.5]decane-1-carboxamide

N-(2-pyridin-3-yloxan-4-yl)-1-azaspiro[4.5]decane-1-carboxamide

Cat. No.: B6800503
M. Wt: 343.5 g/mol
InChI Key: NUXDXIONXOOFIF-UHFFFAOYSA-N
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Description

N-(2-pyridin-3-yloxan-4-yl)-1-azaspiro[45]decane-1-carboxamide is a complex organic compound that belongs to the class of spiro compounds These compounds are characterized by a unique structure where two rings are connected through a single atom, creating a spiro junction

Properties

IUPAC Name

N-(2-pyridin-3-yloxan-4-yl)-1-azaspiro[4.5]decane-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H29N3O2/c24-19(23-12-5-10-20(23)8-2-1-3-9-20)22-17-7-13-25-18(14-17)16-6-4-11-21-15-16/h4,6,11,15,17-18H,1-3,5,7-10,12-14H2,(H,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NUXDXIONXOOFIF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC2(CC1)CCCN2C(=O)NC3CCOC(C3)C4=CN=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H29N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

343.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-pyridin-3-yloxan-4-yl)-1-azaspiro[4.5]decane-1-carboxamide typically involves multi-step organic reactions. One common method involves the reaction of a pyridine derivative with an oxane derivative under controlled conditions to form the spiro junction. The reaction conditions often include the use of catalysts such as palladium acetate (Pd(OAc)2) and triphenylphosphine (PPh3) to facilitate the formation of the spiro structure .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, optimizing reaction conditions such as temperature, pressure, and solvent choice is crucial for large-scale synthesis.

Chemical Reactions Analysis

Types of Reactions

N-(2-pyridin-3-yloxan-4-yl)-1-azaspiro[4.5]decane-1-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: KMnO4, CrO3

    Reducing agents: LiAlH4, NaBH4

    Catalysts: Pd(OAc)2, PPh3

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

N-(2-pyridin-3-yloxan-4-yl)-1-azaspiro[4.5]decane-1-carboxamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-(2-pyridin-3-yloxan-4-yl)-1-azaspiro[4.5]decane-1-carboxamide involves its interaction with specific molecular targets, such as receptors or enzymes. The compound may bind to these targets, modulating their activity and influencing various biological pathways. Detailed studies on its binding affinity and specificity are crucial to understanding its therapeutic potential .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(2-pyridin-3-yloxan-4-yl)-1-azaspiro[4.5]decane-1-carboxamide is unique due to its specific combination of functional groups and its potential applications in various fields. Its distinct structure allows for specific interactions with molecular targets, making it a valuable compound for further research and development.

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